An In-depth Technical Guide to the Chemical Properties of 4-Aminodiphenylamine Sulfate
An In-depth Technical Guide to the Chemical Properties of 4-Aminodiphenylamine Sulfate
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Aminodiphenylamine sulfate (B86663), targeting researchers, scientists, and professionals in drug development. The document details available data on its properties, experimental protocols for its synthesis and analysis, and visual representations of key processes.
Core Chemical and Physical Properties
4-Aminodiphenylamine sulfate is the sulfate salt of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine). While extensive data is available for the free base, specific physical constants for the sulfate salt are not consistently reported in the literature. The information presented below distinguishes between the free base and its sulfate salt where possible.
Table 1: Physical and Chemical Properties of 4-Aminodiphenylamine and its Sulfate Salt
| Property | 4-Aminodiphenylamine (Free Base) | 4-Aminodiphenylamine Sulfate |
| CAS Number | 101-54-2[1][2][3] | 4698-29-7 |
| Molecular Formula | C₁₂H₁₂N₂[1][2][3] | C₁₂H₁₄N₂O₄S |
| Molecular Weight | 184.24 g/mol [1] | 282.32 g/mol |
| Appearance | Purple-black or dark purple solid/flakes[1][2] | Grey powder[4] |
| Melting Point | 72-75 °C | Not available |
| Boiling Point | 354 °C at 1013 hPa[2] | Not available |
| Density | 1.09 g/cm³ | 1.167 g/cm³ |
| Solubility | ||
| In Water | 0.05 g/100 mL at 20 °C[1] | Not available |
| In Organic Solvents | Soluble in ethanol (B145695) and DMSO (≥10 mg/mL)[3] | Not available |
| Vapor Pressure | 1 hPa | Not available |
| pH | 8.9 (0.5 g/L in H₂O at 20 °C) | Not available |
Experimental Protocols
Synthesis of 4-Aminodiphenylamine
The industrial synthesis of 4-aminodiphenylamine is often achieved through the condensation of aniline (B41778) and nitrobenzene (B124822), followed by a reduction step.[5][6][7]
Materials:
-
Aniline
-
Nitrobenzene
-
Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) dihydrate (as a base)
-
Dimethyl sulfoxide (B87167) (DMSO) (as a solvent)
-
1% Platinum on carbon (Pt/C) catalyst
-
Hydrogen gas
-
Water
Procedure:
-
Condensation Reaction:
-
In a reaction vessel, dissolve aniline and nitrobenzene in DMSO.
-
Add solid tetramethylammonium hydroxide dihydrate to the stirred reaction mixture.
-
The reaction is typically carried out at room temperature or elevated temperatures (e.g., 80 °C) and can be monitored by HPLC for the consumption of nitrobenzene.[8][9] The primary products are 4-nitrodiphenylamine (B16768) (4-NDPA) and 4-nitrosodiphenylamine (B86041) (p-NDPA).[8]
-
-
Hydrogenation (Reduction):
-
After the condensation reaction is complete, add water to the reaction mixture.
-
Transfer the mixture to an autoclave.
-
Add a 1% Pt/C catalyst to the autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 150 psig) and heat to approximately 80 °C.[8]
-
The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
After cooling and depressurizing the autoclave, filter the reaction mixture to remove the catalyst.
-
The resulting solution contains 4-aminodiphenylamine, which can be further purified by distillation or crystallization.
-
Formation of 4-Aminodiphenylamine Sulfate
To obtain the sulfate salt, the synthesized 4-aminodiphenylamine free base would be treated with sulfuric acid.
Procedure:
-
Dissolve the purified 4-aminodiphenylamine in a suitable organic solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring.
-
The 4-Aminodiphenylamine sulfate will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of synthesized 4-aminodiphenylamine and the progress of the synthesis reaction can be monitored by reverse-phase HPLC.[8][10]
Chromatographic Conditions (Representative): [8]
-
Column: Beckman/Altex Ultrasphere-ODS (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water, acetonitrile, and methanol.
-
Flow Rate: 1.5 mL/min
-
Detection: UV detector
Spectral Data
Table 2: Spectral Data for 4-Aminodiphenylamine (Free Base)
| Spectroscopy | Key Peaks/Signals |
| Infrared (IR) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic ring), and C-N stretching. |
| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings and the amine protons. The chemical shifts will vary depending on the solvent used. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the free base (184.24). Fragmentation patterns would involve the loss of amine groups and cleavage of the phenyl rings.[11][12] |
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological signaling pathways modulated by 4-Aminodiphenylamine sulfate. Its primary documented biological relevance is as a precursor to the antioxidant and antiozonant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), which is used in rubber products.[2][3]
Toxicological studies on the free base, 4-aminodiphenylamine, indicate that it can be a skin sensitizer (B1316253) and may cause allergic contact dermatitis.[13] High doses in animal studies have been associated with anemia and liver lesions.[14] These toxic effects suggest interactions with biological systems, but do not elucidate a specific signaling pathway.
Research on the related compound, p-phenylenediamine (B122844) (PPD), has shown that it can induce the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage in skin cells.[13] However, it is not confirmed that 4-aminodiphenylamine acts through the same mechanism.
Visualizations
Diagram 1: Synthetic Workflow for 4-Aminodiphenylamine
Caption: Synthetic route to 4-Aminodiphenylamine Sulfate.
Diagram 2: Analytical Workflow for Purity Assessment
Caption: HPLC workflow for purity analysis.
References
- 1. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 8. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Acute and short-term toxicity studies on p-aminodiphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
